Galanin (1-13)-spantide amide is a synthetic peptide that consists of the first thirteen amino acids of the galanin peptide sequence, combined with spantide, a known antagonist of galanin receptors. This compound is primarily utilized in research settings to investigate the physiological and pharmacological roles of galanin and its receptors.
Galanin (1-13)-spantide amide is synthesized chemically and is not derived from natural sources. Its synthesis allows for controlled studies on its effects and interactions within biological systems.
This compound falls under the category of neuropeptides and peptide antagonists, specifically targeting galanin receptors. It is classified as a bioactive peptide due to its physiological effects on various biological processes, including feeding behavior and pain modulation.
The synthesis of galanin (1-13)-spantide amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally includes:
The molecular formula for galanin (1-13)-spantide amide is , with a molecular weight of approximately 2846.52 g/mol. The purity of synthesized peptides can reach up to 95% or higher, ensuring their suitability for experimental applications .
Galanin (1-13)-spantide amide has a specific sequence:
This structure features an N-terminal galanin sequence followed by a spantide portion, which enhances its receptor antagonism properties.
The compound's structural characteristics are essential for understanding its interaction with galanin receptors. The presence of specific amino acids contributes to its binding affinity and biological activity.
Galanin (1-13)-spantide amide functions primarily as an antagonist at galanin receptors. It inhibits various physiological responses mediated by galanin, such as feeding behavior and pain modulation.
The compound has been shown to significantly antagonize galanin-induced feeding behavior in experimental models, with an IC50 value indicating effective inhibition at low concentrations (approximately 15 nM) in rat hypothalamic membranes .
The mechanism through which galanin (1-13)-spantide amide operates involves competitive inhibition at galanin receptors. By binding to these receptors, it prevents endogenous galanin from exerting its effects, thereby modulating physiological responses.
Research indicates that this peptide can effectively block the actions of galanin in both central and peripheral nervous systems, influencing processes such as appetite regulation and nociceptive transmission .
Galanin (1-13)-spantide amide is utilized primarily in scientific research focused on:
This compound serves as a valuable tool for researchers exploring the diverse functions of neuropeptides and their implications in health and disease.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4